7-(4-Fluoro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluoro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluoro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 4-fluoro-2-methoxyphenyl and 2-phenylethyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the triazolopyrimidine core or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Applications in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-Fluoro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chloro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
- 7-(4-Fluoro-2-methylphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Uniqueness
The unique combination of the 4-fluoro-2-methoxyphenyl and 2-phenylethyl groups in 7-(4-Fluoro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-A]pyrimidine may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H17FN4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H17FN4O/c1-26-18-13-15(21)8-9-16(18)17-11-12-22-20-23-19(24-25(17)20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13H,7,10H2,1H3 |
InChI Key |
XCABGZBQAAXICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.